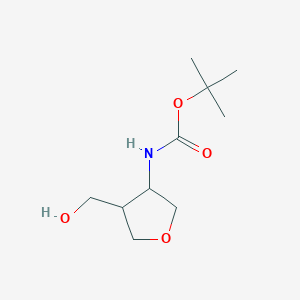
trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butoxycarbonyl group, a hydroxyl group, and a carboxylic acid group on the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available piperidine derivatives. One common synthetic route is the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group, followed by selective functionalization at the 4-position to introduce the hydroxyl group and the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Common reducing agents include lithium aluminum hydride and borane.
Substitution: : Acidic conditions, such as hydrochloric acid, are used to remove the Boc group.
Major Products Formed
Oxidation: : Formation of trans-1-Tert-butoxycarbonyl-4-oxo-piperidine-3-carboxylic acid .
Reduction: : Formation of trans-1-Tert-butoxycarbonyl-4-hydroxymethyl-piperidine-3-carboxylic acid .
Substitution: : Formation of trans-1-Tert-butoxycarbonyl-piperidine-3-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
This compound has various applications in scientific research, including:
Chemistry: : It serves as a building block in the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and enzyme activities.
Industry: : It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid: is similar to other piperidine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
tert-Butyl (3R,4R)-3-(Hydroxymethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate
Eigenschaften
IUPAC Name |
(3S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSQXSHAOWJQY-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Tert-butoxycarbonyl-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B8012372.png)
![tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B8012376.png)









![Methyl cis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate](/img/structure/B8012465.png)

